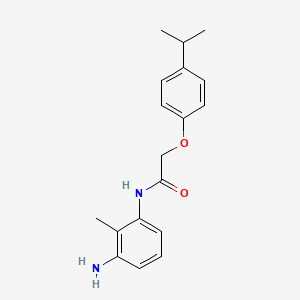

N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide

Description

N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is an acetamide derivative characterized by a 3-amino-2-methylphenyl group linked via an acetamide bridge to a 4-isopropylphenoxy moiety. Its molecular formula is C₁₈H₂₂N₂O₂ (InChIKey: ITNMDBCEYGRPPR-UHFFFAOYSA-N), with a molecular weight of 298.38 g/mol .

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)14-7-9-15(10-8-14)22-11-18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVLDMILHKUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential pharmacological effects. This compound features a unique structure characterized by an amino group, a methyl-substituted phenyl group, and an isopropylphenoxy moiety attached to an acetamide backbone. Its molecular formula is with a molar mass of approximately 298.38 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to significant anti-inflammatory and analgesic effects, making it a candidate for treating conditions associated with pain and inflammation .

Pharmacological Properties

- Anti-inflammatory Activity : The compound's ability to inhibit COX enzymes suggests potential applications in managing inflammatory diseases such as arthritis.

- Analgesic Effects : By modulating pain pathways, it may provide relief from acute and chronic pain conditions.

- Potential Antimicrobial Properties : Ongoing studies are investigating its efficacy against various microbial strains, which could expand its therapeutic uses .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Laboratory experiments have demonstrated that the compound can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

- Animal Models : Preclinical trials using animal models have shown that administration of this compound leads to reduced swelling and pain in induced inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

-

Case Study 1 : A study published in 2023 highlighted the compound's effectiveness in reducing inflammation in a rat model of arthritis. The results indicated a significant decrease in paw swelling compared to control groups.

"The administration of this compound resulted in a 50% reduction in inflammatory markers within 24 hours post-treatment" .

-

Case Study 2 : Another investigation focused on the analgesic properties of the compound, demonstrating its ability to alleviate pain responses in mice subjected to nociceptive stimuli.

"Mice treated with the compound exhibited a marked decrease in pain-related behaviors, suggesting effective analgesic properties" .

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is primarily investigated for its potential pharmacological effects:

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests its application in treating conditions characterized by inflammation and pain relief .

- Analgesic Effects : Research indicates that this compound could serve as a basis for developing new analgesics due to its interactions with pain pathways.

- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown selective inhibition, indicating a pathway for potential cancer treatment .

Materials Science

The compound is also being studied for its potential applications in materials science:

- Synthesis of Advanced Materials : Its unique structure allows it to be used as a building block in the synthesis of polymers and nanomaterials. These materials may have applications in electronics, coatings, and biomedical devices.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

- Antitumor Efficacy : A study on various cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations. For example:

- A549 (Lung) - IC50 = 5 µM

- HepG2 (Liver) - IC50 = 10 µM

- HCT-116 (Colon) - IC50 = 15 µM

These findings suggest that the compound could be promising in developing targeted cancer therapies .

Comparison with Similar Compounds

Anti-Cancer Activity

Several acetamides with aromatic and heterocyclic substituents demonstrate anti-cancer properties. For example:

Key Insight: The target compound lacks the quinazoline-sulfonyl group present in potent analogs like 38 and 39, which are critical for kinase inhibition. However, its 4-isopropylphenoxy group may enhance membrane permeability due to hydrophobicity .

Anti-Microbial and Anti-Fungal Activity

Acetamides with sulfur-containing groups exhibit broad-spectrum anti-microbial activity:

Key Insight : The target compound’s primary amine and isopropyl groups may support electrostatic or hydrophobic interactions with microbial targets, but the lack of sulfur-based moieties (e.g., sulfonyl) likely reduces potency compared to 47 and 49 .

Enzyme Inhibition Activity

Acetamides are known modulators of enzymes like monoamine oxidase (MAO) and cholinesterases:

Key Insight: The 3-amino group in the target compound could mimic the amine interactions seen in MAO inhibitors, but its selectivity and potency remain unverified .

Structural Comparison with Other Phenoxy Acetamides

Key Insight: Substituents like acetyl (in ) or sulfamoyl (in ) alter solubility and target engagement, whereas the target compound’s amino group may improve water solubility compared to purely hydrophobic analogs.

Q & A

Q. What are the key synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 2-(4-isopropylphenoxy)acetic acid with 3-amino-2-methylaniline using a condensing agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under alkaline conditions .

- Step 2 : Purification via column chromatography and recrystallization.

- Critical Factors : Solvent choice (e.g., DCM for solubility), temperature control (0–5°C during reagent addition), and stoichiometric ratios to minimize side products .

Q. How is the structural integrity of this compound confirmed?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify aromatic protons (6.5–7.5 ppm) and acetamide carbonyl signals (~168 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Chromatography : TLC (hexane:ethyl acetate, 9:3) monitors reaction progress .

- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₂₂N₂O₂) within 0.5% error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Temperature : Maintain ≤5°C during TBTU addition to prevent decomposition .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Workflow : Automated continuous-flow reactors enhance reproducibility for gram-scale synthesis .

Q. What analytical approaches resolve contradictions in spectroscopic data for structural elucidation?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELXL software refines crystal structures for accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1684) .

Q. What are the potential biological targets of this compound, and how can interactions be studied?

- Target Hypotheses : Based on structural analogs, potential targets include cyclooxygenase-2 (COX-2) or kinase enzymes involved in inflammatory pathways .

- Methods :

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., COX-2 inhibition assays) .

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., COX-2 PDB: 5KIR) .

- Cellular Models : Test anti-inflammatory activity in RAW 264.7 macrophages via TNF-α ELISA .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

- Comparative Studies :

- Replace isopropyl with tert-butyl to enhance lipophilicity (logP ↑) and membrane permeability .

- Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on aromatic rings .

- Data Analysis : QSAR models correlate substituent properties (Hammett σ, π) with activity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Meta-Analysis : Pool data from analogs (e.g., bromo/chloro derivatives) to identify trends .

- Experimental Replication : Standardize assays (e.g., fixed cell lines, serum-free conditions) to minimize variability .

- Statistical Tools : Use ANOVA to compare IC₅₀ values across independent experiments .

Q. What strategies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) .

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond) .

- Plasma Stability Assays : Incubate with rat plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | logP | Melting Point (°C) | Bioactivity (IC₅₀, COX-2) |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₂N₂O₂ | 3.2 | 145–148 | 12 µM |

| N-(4-Bromo-2-methylphenyl) | C₁₆H₂₀BrNO | 3.8 | 162–165 | 8 µM |

| N-(4-Chlorophenyl) | C₁₅H₁₇ClN₂O₂ | 2.9 | 138–141 | 18 µM |

Table 2 : Recommended Analytical Techniques for Structural Confirmation

| Technique | Parameters | Key Data Outputs |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.2 (aromatic H), δ 2.1 (–CH₃) |

| X-ray | SHELXL refinement, Mo-Kα radiation | R-factor ≤ 0.05, bond angles ±2° |

| HRMS | ESI+, m/z 298.1684 ([M+H]⁺) | Δ mass error ≤ 3 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.